molecular formula C10H13N4O9P B14788138 Xanthosine-monophosphate

Xanthosine-monophosphate

Cat. No.: B14788138
M. Wt: 364.21 g/mol
InChI Key: DCTLYFZHFGENCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Xanthosine monophosphate is synthesized from inosine monophosphate through the action of inosine monophosphate dehydrogenase. This enzyme catalyzes the oxidation of inosine monophosphate to xanthosine monophosphate .

Industrial Production Methods: In industrial settings, the production of xanthosine monophosphate involves the fermentation of microorganisms that express inosine monophosphate dehydrogenase. The fermentation broth is then processed to isolate and purify xanthosine monophosphate .

Chemical Reactions Analysis

Types of Reactions: Xanthosine monophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Xanthosine monophosphate exerts its effects through its role as an intermediate in purine metabolism. It is formed from inosine monophosphate via the action of inosine monophosphate dehydrogenase and is subsequently converted to guanosine monophosphate by guanosine monophosphate synthase. This pathway is crucial for the synthesis of guanosine nucleotides, which are essential for DNA and RNA synthesis .

Comparison with Similar Compounds

Uniqueness: Xanthosine monophosphate is unique due to its specific role as an intermediate in the purine metabolism pathway. It serves as a critical link between inosine monophosphate and guanosine monophosphate, making it essential for the biosynthesis of guanosine nucleotides .

Properties

IUPAC Name

[5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N4O9P/c15-5-3(1-22-24(19,20)21)23-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17/h2-3,5-6,9,15-16H,1H2,(H2,19,20,21)(H2,12,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTLYFZHFGENCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N4O9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862112
Record name 9-(5-O-Phosphonopentofuranosyl)-3,9-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.